2-苯基-4-羟基-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

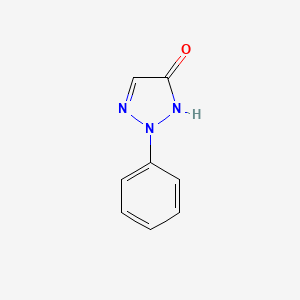

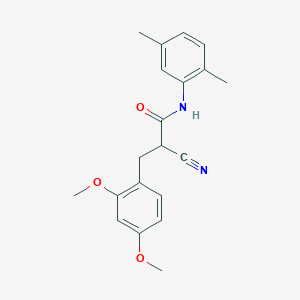

2-Phenyl-4-hydroxy-1,2,3-triazole is an organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized from various nitrogen sources . A common method involves the reaction of aryl diazonium salts and isocyanide in a [3+2] cycloaddition . Another method modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis

The molecular structure of 2-Phenyl-4-hydroxy-1,2,3-triazole is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This property paves the way for the construction of diverse novel bioactive molecules . The C–H hydrogen bonding of the 1,2,3-triazole ring has been confirmed experimentally and also with computational results .科学研究应用

药物化学

1,2,3-三唑,包括“2-苯基-4-羟基-1,2,3-三唑”和“2-苯基-1H-三唑-5-酮”,在药物化学中有着广泛的应用 . 它们已被用于开发用于 c-Met 抑制的药物 以及 GABA A 调节活性 . 这些化合物已显示出在治疗多种疾病方面的潜力 .

有机合成

这些化合物也用于有机合成 . 它们独特的结构和高化学稳定性使其在各种合成路线中都有用 .

高分子化学

1,2,3-三唑已被掺入聚合物中,用于太阳能电池 . 它们强大的偶极矩和氢键作用使其成为这种应用的理想选择 .

超分子化学

在超分子化学中,1,2,3-三唑因其芳香性特征和强大的偶极矩而被使用 .

生物偶联

1,2,3-三唑用于生物偶联,这是一个将两个生物分子连接在一起的过程 . 这在药物递送和诊断等各个领域都有用 .

化学生物学

在化学生物学中,1,2,3-三唑被用作研究生物系统的工具 . 它们可用于修饰蛋白质或其他生物分子,使研究人员能够研究其功能 .

荧光成像

1,2,3-三唑在荧光成像中具有应用 . 它们可用于创建荧光探针,这些探针是允许研究人员可视化和跟踪生物过程的工具 .

材料科学

作用机制

Target of Action

2-Phenyl-4-hydroxy-1,2,3-triazole, also known as 2-phenyl-1H-triazol-5-one, is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors Triazole compounds in general have been found to interact with a wide range of targets, including enzymes and receptors, showing versatile biological activities .

Mode of Action

The mode of action of 2-Phenyl-4-hydroxy-1,2,3-triazole involves its interaction with its targets. The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction . These interactions can result in changes in the function of the target, leading to the observed biological effects.

Biochemical Pathways

Triazole compounds in general have been found to affect a variety of biochemical pathways due to their ability to interact with a wide range of enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interactions.

Pharmacokinetics

A study on 1,2,3-triazole hybrids with amine-ester functionality indicated that the compounds possess a favorable profile and can be considered as patient compliant . This suggests that 2-Phenyl-4-hydroxy-1,2,3-triazole may also have favorable ADME properties, which could impact its bioavailability.

Result of Action

Triazole compounds in general have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . These effects are likely the result of the compound’s interactions with its targets.

Action Environment

A study on the green synthesis of 1,4-disubstituted 1,2,3-triazoles highlighted the importance of using eco-friendly materials and methodologies, suggesting that environmental factors could potentially influence the synthesis and action of triazole compounds .

安全和危害

生化分析

Biochemical Properties

2-Phenyl-4-hydroxy-1,2,3-triazole is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to the presence of two carbon and three nitrogen atoms in the triazole nucleus, which makes it readily capable of binding . The exact enzymes, proteins, and other biomolecules that 2-Phenyl-4-hydroxy-1,2,3-triazole interacts with are not specified in the available literature.

Cellular Effects

Triazoles and their derivatives have been reported to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that 2-Phenyl-4-hydroxy-1,2,3-triazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that triazoles can interact at the active site of a receptor as a hydrogen bond acceptor and as a donor . This interaction can lead to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Dosage Effects in Animal Models

It is known that many triazole drugs have been reported to cause adverse events such as hepatotoxicity and hormonal problems .

Metabolic Pathways

It is known that 1,2,3-triazole-containing compounds are capable of being integrated into nucleic acid metabolism through the action of cellular kinases .

Transport and Distribution

Due to its polar nature, the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .

属性

IUPAC Name |

2-phenyl-1H-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-6-9-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKBEAXZSAOCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2NC(=O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16293-42-8 |

Source

|

| Record name | 2-phenyl-2H-1,2,3-triazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2559309.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559313.png)

![(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2559314.png)

![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)

![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2559330.png)

![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)